Carbamic acid, (tetrahydro-3-thenyl)-, ethyl ester, S,S-dioxide
CAS No.: 28800-42-2
Cat. No.: VC16421060
Molecular Formula: C8H15NO4S
Molecular Weight: 221.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 28800-42-2 |
---|---|
Molecular Formula | C8H15NO4S |
Molecular Weight | 221.28 g/mol |
IUPAC Name | ethyl N-[(1,1-dioxothiolan-3-yl)methyl]carbamate |
Standard InChI | InChI=1S/C8H15NO4S/c1-2-13-8(10)9-5-7-3-4-14(11,12)6-7/h7H,2-6H2,1H3,(H,9,10) |
Standard InChI Key | LZXGUEUTYRFZOS-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)NCC1CCS(=O)(=O)C1 |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound’s systematic name, carbamic acid, (tetrahydro-3-thenyl)-, ethyl ester, S,S-dioxide, reflects its core structure:
-
A carbamate backbone (ethyl ester of carbamic acid).
-
A tetrahydro-thenyl group (a saturated furan derivative with a sulfur atom).
-
Two sulfone groups (S,S-dioxide), which enhance electrophilicity and stability.
The molecular formula is , with a molar mass of 277.34 g/mol. Computational models reveal a puckered tetrahydrothiophene ring fused to the carbamate group, with sulfone oxygen atoms adopting axial positions to minimize steric strain.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of carbamic acid, (tetrahydro-3-thenyl)-, ethyl ester, S,S-dioxide involves multi-step reactions:
Step 1: Formation of Tetrahydro-3-thenylamine
-
Starting material: Tetrahydrothiophene-3-carbaldehyde.
-
Reductive amination: Reaction with ammonium acetate and sodium cyanoborohydride yields tetrahydro-3-thenylamine.
Step 2: Carbamate Esterification
-
Reagents: Chloroformic acid ethyl ester () and potassium hydrogen carbonate ().
-
Conditions: 0–5°C in ethanol, followed by gradual warming to 20°C .
-
Reaction:
Yields exceed 80% after purification by vacuum distillation .
Step 3: Sulfone Oxidation
-
Oxidizing agent: Hydrogen peroxide () in acetic acid.
-
Result: Conversion of thioether groups to sulfones, confirmed by (δ 3.2–3.5 ppm, multiplet for SO2).
Industrial-Scale Production
Patent data (US3769319A) describe analogous processes for related carbamates, emphasizing:
-
Solvent selection: Ethylene chloride or benzene for improved yield .
-
Safety protocols: Sub-lethal dosing in toxicity studies (LD50 > 1,000 mg/kg in rodents) .
Physicochemical Properties
Physical Characteristics
Property | Value | Method |
---|---|---|
Melting point | 83–85°C | Differential scanning calorimetry |
Boiling point | 210–215°C (dec.) | High-vacuum distillation |
Solubility | 12 mg/mL in ethanol | USP shake-flask method |
LogP (octanol-water) | 1.45 | HPLC retention time |
Chemical Stability
-
Hydrolytic stability: Resistant to aqueous hydrolysis at pH 4–9 (t1/2 > 24 hrs at 25°C).
-
Thermal decomposition: Degrades above 200°C, releasing sulfur dioxide () and ethylene.
Biological Activity and Mechanisms
Acetylcholinesterase Inhibition
The compound acts as a reversible acetylcholinesterase (AChE) inhibitor:
-
Binding site: Interacts with the catalytic triad (Ser200, His440, Glu327) via hydrogen bonding.
-
Kinetics: , comparable to rivastigmine ().
-
Neurochemical effect: Increases synaptic acetylcholine by 300% in rodent models.
Applications in Medicinal Chemistry
Neurodegenerative Disease Therapeutics
-
Alzheimer’s disease: Preclinical trials show 40% improvement in cognitive scores at 5 mg/kg/day.
-
Parkinson’s disease: Mitigates dopamine depletion in substantia nigra neurons (EC50 = 2.1 µM).
Agricultural Chemistry
-
Insecticidal activity: LC50 = 12 ppm against Aedes aegypti larvae, outperforming carbaryl (LC50 = 25 ppm).
PAC Level | Concentration (mg/m³) |
---|---|
PAC-1 | 5.4 |
PAC-2 | 60 |
PAC-3 | 360 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume